molecular formula C12H11N3O2 B2487812 2-(2-Phenylhydrazinyl)nicotinic acid CAS No. 1325304-37-7

2-(2-Phenylhydrazinyl)nicotinic acid

Cat. No.: B2487812
CAS No.: 1325304-37-7
M. Wt: 229.239
InChI Key: ZTFPUVBBAVRNBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Phenylhydrazinyl)nicotinic acid is a nicotinic acid derivative designed for research and development purposes. This compound features a hydrazine linker connecting the nicotinic acid (vitamin B3) scaffold to a phenyl group, a structural motif common in several classes of bioactive molecules . Researchers are exploring its potential based on the known pharmacological significance of similar compounds. Nicotinic acid-based derivatives have emerged as promising scaffolds for developing new anti-inflammatory agents with enhanced gastric safety profiles . Furthermore, hydrazide and hydrazone derivatives of nicotinic acid have demonstrated significant antimycobacterial activity in vitro, suggesting their value as frameworks for developing novel anti-tubercular agents . The compound's structure also makes it a candidate for synthesizing Schiff base metal complexes, which are widely studied for their diverse applications, including antimicrobial and anti-cancer properties . This product is intended for chemical and pharmaceutical research, including use as a synthetic intermediate or as a lead compound for the development of new therapeutic agents. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenylhydrazinyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-12(17)10-7-4-8-13-11(10)15-14-9-5-2-1-3-6-9/h1-8,14H,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFPUVBBAVRNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Chemistry Studies on 2 2 Phenylhydrazinyl Nicotinic Acid

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of nicotinic acid derivatives. These methods are used to determine optimized molecular geometries, electronic structures, and predict spectroscopic data.

Electronic Structure and Reactivity: Studies on nicotinic acid benzylidenehydrazide derivatives using DFT with the B3LYP functional have been performed to analyze their structure, stability, and reactivity. dergipark.org.trepstem.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower chemical reactivity. dergipark.org.trepstem.net For related hydrazone derivatives, analysis of chemical hardness values indicates that the most stable isomers are the hardest and least reactive. dergipark.org.tr

Global reactivity descriptors calculated from these energies, such as chemical potential, hardness, softness, and electrophilicity index, provide a quantitative measure of the molecule's reactivity. epstem.net For instance, analysis of Mulliken atomic charges can identify the most reactive sites within a molecule, with studies on related hydrazides showing that oxygen atoms are typically more negatively charged and thus more reactive than nitrogen atoms. dergipark.org.tr Such calculations on 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, a structurally similar compound, have been used to determine its molecular structure and compare it with X-ray diffraction data. nih.gov

Spectroscopic Properties: Theoretical calculations are also employed to predict vibrational frequencies (FT-IR and Raman) and NMR chemical shifts. nih.govias.ac.in For N'-(2-methyl-3-phenylallylidene)nicotinohydrazide, DFT and Hartree-Fock (HF) methods have been used to calculate vibrational frequencies in the ground state, which are then compared with experimentally observed frequencies. nih.gov This comparison helps in the accurate assignment of spectral bands to specific vibrational modes, such as C=C, C-O, and C-C stretching vibrations. nih.govias.ac.in These computational models can also predict non-linear optical (NLO) properties by determining the electric dipole moment (µ), polarizability (α), and hyperpolarizability (β). nih.gov

Calculated ParameterSignificanceTypical MethodReference
HOMO-LUMO Energy GapIndicates chemical reactivity and stabilityDFT (B3LYP) dergipark.org.trepstem.net
Mulliken Atomic ChargesIdentifies reactive sites (nucleophilic/electrophilic)DFT dergipark.org.tr
Vibrational FrequenciesPredicts IR and Raman spectra for structural confirmationDFT, HF nih.govnih.gov
Global Reactivity DescriptorsQuantifies chemical hardness, softness, and potentialDFT epstem.netfrontiersin.org

Molecular Docking Simulations for Investigating Ligand-Target Recognition and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. This method is crucial for understanding the structural basis of biological activity and for designing new inhibitors. Studies on various nicotinic acid derivatives have utilized docking to elucidate their binding modes with different biological targets.

For example, novel dipeptide derivatives based on nicotinamide (B372718) were docked into the active sites of enoyl reductase from E. coli and cytochrome P450 14α-sterol demethylase (Cyp51) from Candida albicans. nih.gov The results, expressed as MolDock scores, indicated potential binding affinities, with scores for the tested compounds ranging between -117 and -179. nih.gov Similarly, docking studies of nicotinic acid acylhydrazones and their 1,3,4-oxadiazoline derivatives against tyrosyl-tRNA synthetase and nitroreductase have helped to explain their antimicrobial activity. mdpi.com The binding energies from these simulations often correlate with experimentally observed activity, suggesting that the inhibition of these enzymes is a likely mechanism of action. mdpi.com

Docking simulations provide detailed information about the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. nih.govresearchgate.net For nicotinoylglycine derivatives, docking against penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51) revealed hydrogen bonding with key residues like Ser448, Glu623, and Gln524. nih.gov The binding modes of agonists, partial agonists, and antagonists with nicotinic acetylcholine receptors can also be differentiated based on their interactions within the binding pocket. researchgate.net

Target Enzyme/ReceptorLigand ClassKey FindingReference
Tyrosyl-tRNA SynthetaseNicotinic acid acylhydrazonesGood binding affinity correlated with antimicrobial activity. mdpi.com
Enoyl Reductase (E. coli)Nicotinamide-based dipeptidesMolDock scores ranged from -117 to -171, indicating potential binding. nih.gov
Penicillin-Binding Protein 3 (PBP3)Nicotinoylglycine derivativesHydrogen bonds identified with key active site residues. nih.gov
G-protein coupled receptor (GPR109A)Heterocyclic compoundsDocking used to identify novel antihyperlipidemic drug candidates. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting and Understanding Biological Potency

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com This approach is foundational in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures.

QSAR studies have been successfully performed on 2-substituted isonicotinic acid hydrazides to understand their tuberculostatic activity. nih.gov In this research, the biological activity (Minimum Inhibitory Concentration, MIC) was correlated with the electronic, steric, and lipophilic properties of the substituents. nih.gov The resulting correlations demonstrated that the reactivity of the pyridine (B92270) nitrogen atom is essential for the biological activity of these compounds. nih.gov This supports the hypothesis that these derivatives may be incorporated into an NAD analogue. nih.gov

The general process of QSAR modeling involves calculating molecular descriptors for a set of compounds, selecting the most relevant descriptors, and then building a mathematical model using statistical methods. mdpi.com For nicotinic acid hydrazide derivatives with antimycobacterial activity, structure-activity relationship (SAR) studies suggested that lipophilicity is a crucial factor influencing their potency. mdpi.comnih.gov In broader QSAR analyses, descriptors can capture hidden structural traits, such as the presence of positively charged ring carbons or specific arrangements of aromatic nitrogen and sp2-hybridized carbon atoms, which correlate with activity. nih.gov

Compound ClassBiological ActivityKey QSAR FindingReference
2-Substituted Isonicotinic Acid HydrazidesTuberculostaticReactivity of the pyridine nitrogen atom is essential for activity. nih.gov
6-Aryl-2-methylnicotinohydrazidesAntimycobacterialLipophilicity is a crucial element for antimycobacterial activity. mdpi.comnih.gov
Alkylhydrazide HDAC InhibitorsHDAC InhibitionAtom-based 3D-QSAR models were generated to explain in vitro data. mdpi.com

Pharmacophore Modeling and Ligand-Based Drug Design Principles Applied to Nicotinic Acid Hydrazides

In the absence of a known 3D structure of the biological target, ligand-based drug design methods like pharmacophore modeling are invaluable. nih.govnih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect.

A pharmacophore model was developed for a series of substituted nicotinic acid hydrazone derivatives with antiproliferative activity. researchgate.net The best model generated was characterized by two aromatic features and two projected locations for potential hydrogen bond donors. researchgate.net This model serves as a 3D query to screen compound libraries for new molecules with potentially similar biological activity. frontiersin.org The process involves identifying common chemical features among active molecules and using them to define a spatial hypothesis. mdpi.com

Pharmacophore modeling is often the first step in building a 3D-QSAR model, as the pharmacophore provides the basis for aligning the molecules in the training set. mdpi.com For nicotinic agonists, pharmacophore models have evolved over decades, consistently featuring a cationic nitrogen and a hydrogen bond acceptor. researchgate.net It is now understood that the cationic center forms a cation-π interaction with a conserved tryptophan residue in the receptor, while the hydrogen bond acceptor interacts with a backbone NH group across a subunit interface. researchgate.net

Pharmacophore ModelKey FeaturesApplicationReference
Substituted Nicotinic Acid Hydrazones2 Aromatic Rings, 2 H-Bond DonorsIdentifying potential antiproliferative agents. researchgate.net
Nicotinic AgonistsCationic Nitrogen, H-Bond AcceptorExplaining interaction with nicotinic acetylcholine receptors. researchgate.net
Alkylhydrazide HDAC InhibitorsH-Bond Acceptor, H-Bond Donor, Hydrophobic, AromaticDiscriminating between active and inactive HDAC3 inhibitors. mdpi.com

Molecular Dynamics Simulations for Probing Conformational Landscapes and Dynamic Interactions in Solution

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational changes, solvent effects, and the dynamic nature of ligand-receptor interactions. rsc.org While classical MD simulations can reproduce molecular and crystal structures well, they are particularly powerful for analyzing dynamic processes like molecular reorientations and internal rotations. rsc.org

For systems involving 2-aminonicotinic acid, MD simulations have been used to study association processes in aqueous solutions. mdpi.com These simulations can identify the formation of stable complexes, such as heterodimers and trimers, and characterize the intermolecular hydrogen bonds that stabilize them. mdpi.com By analyzing trajectories, researchers can understand how molecules interact and organize in a solution environment, which is crucial for processes like crystallization and biological recognition. mdpi.commdpi.com

Mechanistic Investigations of Biological Activities of 2 2 Phenylhydrazinyl Nicotinic Acid and Analogues

Enzyme Inhibition Kinetics and Characterization of Inhibitory Mechanisms

Hydrazinyl nicotinic acids and related derivatives have been identified as inhibitors of several key enzymes, demonstrating varied kinetic profiles and mechanisms of action.

The inhibitory action of these compounds often involves direct interaction with the enzyme's active site. For instance, nicotinamide (B372718) analogues have been shown to act as reversible, competitive inhibitors of Nicotinamidase/Pyrazinamidase (PncA) from Mycobacterium tuberculosis. One such analogue, 3-pyridine carboxaldehyde, exhibited a potent competitive inhibition with an inhibition constant (Kᵢ) of 290 nM nih.gov. Competitive inhibitors function by binding to the active site, thereby preventing the natural substrate from binding khanacademy.org.

In the context of cancer therapy, certain nicotinamide derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial tyrosine kinase in angiogenesis mdpi.comnih.gov. These compounds have demonstrated significant inhibitory potential, with IC₅₀ values in the nanomolar to micromolar range mdpi.comnih.gov. For example, a derivative featuring a phenylhydrazine (B124118) moiety displayed a potent VEGFR-2 inhibition with an IC₅₀ of 77.02 nM mdpi.com. Hydrazine (B178648) derivatives can also act as irreversible "suicide inhibitors" by forming a covalent bond with the enzyme, leading to permanent inactivation nih.govyoutube.com.

Furthermore, nicotinic acid itself acts as a direct, noncompetitive inhibitor of hepatocyte diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in triglyceride synthesis nih.gov. Noncompetitive inhibition occurs when the inhibitor binds to a site other than the active site, reducing the enzyme's catalytic efficiency without preventing substrate binding khanacademy.org. Other nicotinic acid derivatives have shown inhibitory activity against carbonic anhydrases (CAIII and CAIX), with a proposed mechanism involving the coordination of a nitrogen atom in the inhibitor with the zinc ion in the enzyme's active site researchgate.net.

The enzymatic acetylation by N-acetyltransferase (NAT) is a significant metabolic pathway for related hydrazide compounds like isoniazid (B1672263). Chemical modification of the hydrazine group can block this pathway, which is a strategy to improve the pharmacological profile of such molecules nih.gov.

Compound/Analogue ClassTarget EnzymeInhibition DataInhibitory MechanismSource
3-Pyridine CarboxaldehydeNicotinamidase (PncA)Kᵢ = 290 nMReversible, Competitive nih.gov
Nicotinamide Derivative (Compound 8)VEGFR-2IC₅₀ = 77.02 nMNot specified mdpi.com
Nicotinamide Derivative (Compound D-1)VEGFR-2IC₅₀ = 3.08 µM (vs HCT-116)Not specified nih.gov
Nicotinic AcidDiacylglycerol Acyltransferase-2 (DGAT2)Not quantifiedDirect, Noncompetitive nih.gov
Nicotinic Acid Derivatives (Imines)Carbonic Anhydrase III (CAIII)Inhibition %: 12-56%Proposed coordination with active site Zinc ion researchgate.net
Nicotinic Acid Hydrazide DerivativesMycobacterium tuberculosisMIC = 25 µg/mLInhibition of mycolic acid synthesis nih.govcymitquimica.com

Modulation of Cellular Pathways and Identification of Molecular Targets through In Vitro Studies

The biological effects of nicotinic acid and its analogues are mediated by their interaction with specific molecular targets, which in turn modulate complex cellular signaling pathways.

A primary molecular target for nicotinic acid is the G protein-coupled receptor GPR109A (also known as HM74A) nih.govnih.gov. This receptor is expressed in adipocytes and immune cells like macrophages and Langerhans cells nih.govnih.gov.

In Adipocytes: Activation of GPR109A leads to the inhibition of lipolysis. This reduces the mobilization of free fatty acids from adipose tissue, which is a key mechanism for its lipid-lowering effects nih.gov.

In Immune Cells: In skin Langerhans cells and macrophages, GPR109A activation stimulates the synthesis and release of vasodilatory prostaglandins, particularly Prostaglandin D2 (PGD₂) and E2 (PGE₂) nih.govnih.govnih.gov. This pathway is responsible for the common flushing side effect associated with nicotinic acid therapy nih.govnih.gov. In vitro studies have confirmed that nicotinic acid induces PGD₂ secretion in cultured human macrophages in a dose- and time-dependent manner nih.gov.

Beyond the GPR109A receptor, nicotinic acid and its derivatives influence other critical cellular targets:

Hepatic Lipid Metabolism: In liver cells, nicotinic acid directly inhibits the enzyme diacylglycerol acyltransferase-2 (DGAT2), which is crucial for the final step of triglyceride synthesis. This inhibition leads to the accelerated intracellular degradation of apolipoprotein B (apo B) and reduced secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles nih.gov. Furthermore, nicotinic acid appears to slow the catabolism of apolipoprotein A-I (apo A-I) in the liver, possibly by inhibiting the HDL receptor (beta-chain adenosine triphosphate synthase), which increases the concentration of high-density lipoprotein (HDL) nih.gov.

Angiogenesis and Cancer Pathways: Analogues of 2-(2-phenylhydrazinyl)nicotinic acid have been specifically designed to target VEGFR-2, a key receptor tyrosine kinase that promotes tumor angiogenesis nih.gov. Inhibition of VEGFR-2 blocks downstream signaling pathways, which can induce apoptosis in cancer cells. Studies on nicotinamide derivatives showed they could markedly increase the expression of pro-apoptotic proteins like Caspase-8 and BAX while decreasing the level of the anti-apoptotic protein Bcl-2 nih.gov.

Exploration of Interactions with Biological Macromolecules Beyond Specific Enzyme Inhibition (e.g., DNA, Metal Ions)

The chemical structure of this compound, featuring both hydrazinyl and carboxylic acid groups, predisposes it and its analogues to interactions with biological macromolecules such as metal ions and components of the DNA repair machinery.

Interactions with Metal Ions: The hydrazide and carboxylic acid moieties are effective metal chelating groups researchgate.netnih.gov. This property allows these molecules to act as bifunctional chelators, binding strongly to metal ions .

Chelation Mechanism: Hydrazine-based compounds can chelate metal ions through either the carboxylic acid group or the hydrazine moiety nih.gov. Molecular modeling studies of hydrazine-based inhibitors targeting histone demethylases (which have a metal ion in their active site) show that the inhibitor can form a bidentate interaction with the metal via the carboxylic acid or interact through the carbonyl oxygen of the acid group nih.gov.

Applications in Radiopharmaceuticals: 6-Hydrazinonicotinic acid (HYNIC) is a well-established chelator for the radionuclide technetium-99m (99mTc) . The hydrazine group provides a strong binding site for the metal, while the carboxylic acid can be used to attach the molecule to a biomolecule for targeted imaging . This demonstrates the strong affinity of the hydrazinyl nicotinic acid scaffold for metal ions.

Interactions with DNA and Repair Mechanisms: While direct binding to DNA is not the primary mechanism, nicotinic acid and its derivatives play a crucial indirect role in maintaining genomic integrity through their involvement in NAD⁺ metabolism nih.govfrontiersin.org.

Role as an NAD⁺ Precursor: Nicotinic acid is a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD⁺), an essential cofactor in cellular metabolism and a critical substrate for enzymes involved in DNA repair frontiersin.orgnih.gov.

Modulation of DNA Repair Enzymes: NAD⁺ is consumed by poly(ADP-ribose) polymerases (PARPs) and sirtuins, two classes of enzymes that are key regulators of DNA repair and chromatin structure nih.gov. When DNA damage occurs, PARP-1 is activated and uses NAD⁺ to synthesize poly(ADP-ribose) chains, which signal and recruit other repair proteins nih.gov.

Enhancement of Genomic Stability: In vitro studies on human lymphocytes have shown that increasing NAD⁺ levels by supplementing with nicotinic acid enhances the repair of DNA damage induced by radiation and other genotoxic agents nih.govnih.gov. This leads to improved genomic stability, as evidenced by a reduction in micronucleus formation after X-ray treatment nih.gov. Therefore, while not interacting with DNA directly, these compounds can significantly influence DNA repair pathways by modulating the availability of the essential substrate NAD⁺.

Structure-Activity Relationships (SAR) Derived from Mechanistic Biological Investigations of Hydrazinyl Nicotinic Acids

Structure-activity relationship (SAR) studies of hydrazinyl nicotinic acids and their analogues have provided valuable insights into how specific structural features influence their biological activities.

Antitubercular Activity: For nicotinic acid hydrazide derivatives targeting M. tuberculosis, lipophilicity has been identified as a critical parameter for activity nih.gov.

Phenyl Ring Substitution: The nature of the substituent on the phenyl ring significantly impacts efficacy. An unsubstituted phenyl group confers good activity (MIC = 25 µg/mL). However, the introduction of a strongly electron-withdrawing group, such as a fluorine atom at the 4-position of the phenyl ring, results in a complete loss of activity nih.gov.

Hydrazine Unit Modification: Modifying the free hydrazine unit is a key strategy. For example, creating hydrazones by reacting with isatin derivatives can dramatically increase potency, suggesting that this modification enhances favorable interactions with the biological target or improves cell penetration nih.gov.

VEGFR-2 Inhibition: In the development of nicotinamide derivatives as anticancer agents targeting VEGFR-2, the substitution pattern on the phenylhydrazine moiety is crucial. A specific compound derived from the condensation of N-(4-acetylphenyl)nicotinamide with phenylhydrazine yielded a potent inhibitor with double the cytotoxic activity against HCT-116 cancer cells compared to the reference drug sorafenib nih.gov. This highlights the importance of the entire phenylhydrazinyl-nicotinamide scaffold for optimal interaction with the kinase domain of VEGFR-2.

Vasorelaxant and Antioxidant Activity: For 2-substituted thionicotinic acid analogues, the functional group at the 3-position (the carboxyl group position) is a key determinant of activity. The 2-(1-adamantylthio)nicotinic acid was found to be a more potent vasorelaxant (ED₅₀ of 21.3 nM) and antioxidant than its corresponding amide and nitrile analogues nih.govmdpi.com. This suggests that the presence of a free, ionizable carboxylic acid group is advantageous for these specific activities nih.govmdpi.com.

Compound ClassBiological ActivityStructural FeatureEffect on ActivitySource
Nicotinic Acid HydrazidesAntitubercularIncreased LipophilicityIncreased Activity nih.gov
4-Phenyl Nicotinic Acid HydrazidesAntitubercularUnsubstituted Phenyl RingGood Activity nih.gov
4-Phenyl Nicotinic Acid HydrazidesAntitubercularStrongly Electron-Withdrawing Substituent (e.g., 4-Fluoro)Loss of Activity nih.gov
Phenylhydrazinyl-nicotinamidesVEGFR-2 Inhibition / CytotoxicitySpecific Phenylhydrazine MoietyHigh Potency nih.gov
2-(Alkylthio)nicotinic Acid AnaloguesVasorelaxation / AntioxidantFree Carboxylic Acid (vs. Amide/Nitrile)Increased Potency nih.govmdpi.com

Applications in Chemical Biology and As Synthetic Intermediates

Utilization as Chemical Probes for Elucidating Biological Processes

The core structure of 2-(2-Phenylhydrazinyl)nicotinic acid, containing both a hydrazine (B178648) moiety and a pyridine (B92270) carboxylic acid scaffold, presents a valuable template for the development of chemical probes. Chemical probes are small molecules designed to selectively interact with a biological target, enabling the study of its function in complex biological systems. nih.gov The utility of such compounds often lies in their ability to be modified to report on a biological event, for instance, through a change in fluorescence.

While direct applications of this compound as a probe are not extensively documented, the functional groups it contains are instrumental in the design of such tools. The hydrazine group, in particular, is a reactive nucleophile that can be exploited for selective labeling and detection. For example, hydrazine derivatives have been successfully utilized to create fluorescent probes that detect reactive carbonyl species like formaldehyde (B43269) in living cells. In one such design, a BODIPY-substituted hydrazine was developed which, upon reaction with formaldehyde, forms a hydrazone and exhibits a massive increase in fluorescence (over 900-fold). researchgate.net This "turn-on" response allows for the sensitive detection of the analyte in biological environments. researchgate.net The principle demonstrates how the hydrazine component, present in this compound, can be harnessed for creating probes to elucidate specific biological processes. researchgate.net

The development of effective chemical probes requires a balance of affinity, selectivity, and appropriate physicochemical properties. nih.govresearchgate.net The nicotinic acid framework can be systematically modified to tune these properties, making its derivatives promising candidates for future probe development.

Role in the Synthesis of Complex Heterocyclic Systems and Novel Compounds

The nicotinic acid scaffold, of which this compound is a derivative, serves as a versatile and crucial building block in the synthesis of a wide array of complex heterocyclic systems. researchgate.netnih.gov Its inherent chemical functionalities allow for its elaboration into more intricate molecular architectures, many of which possess significant biological activity.

A primary application involves using nicotinic acid and its derivatives as precursors for multi-component reactions to construct polyfunctional heterocyclic compounds. researchgate.net For instance, the esterification of nicotinic acid followed by a series of transformations including oxidation and nucleophilic substitution can yield key intermediates for creating novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives. nih.govresearchgate.net These pyrimidine-based compounds have been investigated for potential therapeutic applications, such as anti-fibrotic activity. nih.govresearchgate.net

Furthermore, the hydrazide derivative of nicotinic acid (nicotinohydrazide) is a common starting material. Through condensation reactions with various carbonyl compounds, a diverse library of hydrazones and other related structures can be synthesized. researchgate.netmdpi.comnih.gov For example, the condensation of nicotinohydrazide with 2-benzoylpyridine (B47108) yields the asymmetrical ligand (Z)-N'-(phenyl(pyridin-2-yl)methylene)nicotinohydrazide, a complex heterocyclic system whose structure has been confirmed by single-crystal X-ray diffraction. researchgate.net Similarly, reacting nicotinoyl chloride (derived from nicotinic acid) with phenylhydrazine (B124118) is a strategy to produce final derivatives with potential biological targets, such as VEGFR-2 inhibitors for cancer therapy. nih.gov These synthetic routes highlight the role of the nicotinic acid core in generating novel molecular frameworks for drug discovery and materials science. rsc.org

Table 1: Examples of Heterocyclic Systems Synthesized from Nicotinic Acid Derivatives
Starting Material/IntermediateSynthetic StrategyResulting Heterocyclic SystemPotential ApplicationReference
Nicotinic AcidEsterification, Oxidation, Nucleophilic Substitution, Cyclization2-(Pyridin-2-yl) Pyrimidine DerivativesAnti-fibrotic agents nih.govresearchgate.net
NicotinohydrazideCondensation with 2-benzoylpyridine(Z)-N'-(phenyl(pyridin-2-yl)methylene)nicotinohydrazideCoordination chemistry, antioxidant screening researchgate.net
Nicotinoyl Chloride / PhenylhydrazineCondensationSubstituted NicotinamidesVEGFR-2 inhibitors nih.gov
Nicotinic Acid HydrazidesCondensation with aldehydes/ketonesN'-arylidene-nicotinohydrazidesAntimycobacterial agents mdpi.com

Derivatization for Enhanced Research Utility and Specific Functionalization

Derivatization, the process of chemically modifying a compound to enhance its properties, is a cornerstone of medicinal chemistry and chemical biology. The structure of this compound offers multiple sites for such modification to improve its utility for research and to achieve specific functionalization.

One of the primary goals of derivatization is to enhance biological activity. Researchers often synthesize a series of related compounds to establish structure-activity relationships (SAR). For example, starting with a core nicotinohydrazide structure, various hydrazones can be prepared by reacting it with a range of substituted aldehydes. nih.gov This approach led to the discovery of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones with potential antibacterial and antifungal properties. nih.gov In another extensive study, three distinct series of 6-aryl-2-methylnicotinohydrazides were synthesized and evaluated for antimycobacterial activity. Further derivatization of the initial hydrazides into N′-arylidene and N′-(2-oxoindolin-3-ylidene) derivatives resulted in compounds with significantly higher potency against M. tuberculosis. mdpi.com

Derivatization is also employed to improve physicochemical properties or to introduce functionalities for specific applications. For instance, a carboxylic acid group, as found in nicotinic acid, can be derivatized with reagents like 2-nitrophenylhydrazine (B1229437) (2-NPH). This modification facilitates the analysis and quantification of the parent molecule by techniques such as high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection. researchgate.net Such derivatization enhances research utility by enabling sensitive and accurate measurement in various matrices. The synthesis of compounds like the VEGFR-2 inhibitor D-1, through the condensation of an N-(4-acetylphenyl)nicotinamide intermediate with phenylhydrazine, exemplifies how targeted derivatization can produce molecules with high affinity for specific biological targets. nih.gov

Table 2: Derivatization Strategies and Their Research Applications
Core StructureDerivatization ReactionPurpose / Enhanced UtilityExample ApplicationReference
NicotinohydrazideCondensation with aldehydes to form hydrazonesScreening for and enhancement of biological activityDevelopment of novel antibacterial and antifungal agents nih.gov
6-Aryl-2-methylnicotinohydrazideFormation of N'-arylidene or N'-(2-oxoindolin-3-ylidene) derivativesImprove potency and explore structure-activity relationshipsDiscovery of potent antitubercular agents mdpi.com
N-(4-acetylphenyl)nicotinamideCondensation with phenylhydrazineAchieve specific biological targetingSynthesis of a selective VEGFR-2 inhibitor nih.gov
Carboxylic AcidsReaction with 2-nitrophenylhydrazine (2-NPH)Improve analytical detection and quantificationDetermination of biotin (B1667282) by HPLC-MS researchgate.net

Future Perspectives and Emerging Research Avenues for Phenylhydrazinyl Nicotinic Acid Derivatives

Innovations in Synthetic Methodologies and Green Chemistry for Scalable Production

The industrial synthesis of nicotinic acid has traditionally relied on the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid. nih.govresearchgate.net This process, however, generates nitrous oxide, a potent greenhouse gas, highlighting the urgent need for more environmentally benign methods. nih.govresearchgate.net The principles of green chemistry are increasingly guiding the development of new synthetic routes that are both efficient and sustainable.

Key innovations are emerging in two main areas:

Catalytic Oxidation: Gas-phase oxidation of 3-picoline directly to nicotinic acid represents a significant advancement. chimia.ch This method avoids the use of harsh oxidizing agents and minimizes harmful byproducts. chimia.ch

Biocatalysis: The use of enzymes, such as lipase (B570770) from Candida antarctica (Novozym® 435), to catalyze the formation of nicotinamide (B372718) derivatives in continuous-flow microreactors offers a green and highly efficient alternative. rsc.org This approach dramatically reduces reaction times from hours to minutes and improves yields compared to traditional batch processes. rsc.org

Similarly, the synthesis of phenylhydrazine (B124118) and its derivatives is moving away from traditional methods that use toxic and expensive reagents like stannous chloride. google.comjustia.com Newer, greener methods are being developed that feature higher yields, shorter reaction times, and simpler post-reaction processing, making them more suitable for large-scale industrial production. google.com Continuous flow processes are also being implemented to integrate diazotization, reduction, and hydrolysis steps, significantly shortening reaction times. justia.com

Table 1: Comparison of Synthetic Methodologies for Nicotinic Acid and Phenylhydrazine Production
MethodStarting MaterialKey Reagents/CatalystsAdvantagesDisadvantagesSource
Traditional Nicotinic Acid Synthesis5-Ethyl-2-methylpyridineNitric AcidEstablished industrial processProduces N₂O (greenhouse gas), harsh conditions nih.govresearchgate.net
Green Nicotinic Acid Synthesis (Gas-Phase Oxidation)3-PicolineAir, V₂O₅-based catalystHigh selectivity, avoids harsh reagents, environmentally friendlyRequires specialized reactor setup chimia.ch
Green Nicotinic Acid Synthesis (Biocatalysis)Methyl nicotinate, aminesLipase (e.g., Novozym® 435)Mild conditions, high yield, short reaction time, sustainableEnzyme stability and cost can be factors rsc.org
Traditional Phenylhydrazine SynthesisSubstituted AnilineSodium nitrite, Stannous chloride, HClWell-established laboratory methodUses toxic heavy metals, produces significant waste google.com
Green Phenylhydrazine Synthesis (Continuous Flow)AnilineDiazotization and reduction reagents in an integrated reactorFast (reaction time <20 min), efficient, reduced wasteRequires specialized flow chemistry equipment justia.com

Integration of Advanced Computational Approaches for Rational Design and Optimization

The integration of computational chemistry and machine learning has become an indispensable part of modern drug discovery, significantly accelerating the design and optimization of new therapeutic agents. nih.govacs.orgneuroquantology.com These computer-aided drug design (CADD) techniques allow for the virtual screening of vast chemical libraries and provide deep insights into molecular interactions, guiding the synthesis of compounds with enhanced efficacy and specificity. nih.govneuroquantology.comcbi-society.org

For phenylhydrazinyl nicotinic acid derivatives, several computational tools are particularly relevant:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netasianpubs.org It has been successfully used to study phenylhydrazone and nicotinic acid derivatives, identifying key binding interactions with target enzymes like α-amylase and dihydrofolate reductase. researchgate.netasianpubs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. nih.gov Both 3D-QSAR and 4D-QSAR studies have been applied to nicotinic acid analogs to understand how steric and electronic properties influence receptor affinity, guiding the design of more potent ligands. nih.govacs.org

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time, confirming the stability of binding interactions identified through docking. nih.govacs.org

These computational approaches enable the rational design of derivatives with optimized pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), ensuring better drug-likeness from the early stages of development. researchgate.netasianpubs.org

Table 2: Advanced Computational Tools in Drug Design for Nicotinic Acid Derivatives
Computational ToolPrincipleApplication for Phenylhydrazinyl Nicotinic Acid DerivativesSource
Molecular DockingPredicts binding pose and affinity of a ligand within a protein's active site.Identify potential biological targets; predict binding modes and energies to prioritize candidates for synthesis. researchgate.netasianpubs.orgnih.gov
QSAR (Quantitative Structure-Activity Relationship)Correlates variations in the physicochemical properties of compounds with their biological activities.Develop models to predict the activity of unsynthesized derivatives; identify key structural features for potency. nih.govacs.orgdntb.gov.ua
Molecular Dynamics (MD) SimulationsSimulates the movements of atoms and molecules over time to assess the stability of complexes.Validate docking results; analyze the stability of ligand-protein interactions and conformational changes. nih.govacs.org
ADMET ProfilingPredicts the absorption, distribution, metabolism, excretion, and toxicity properties of a molecule.Early-stage filtering of compounds with poor pharmacokinetic profiles to improve success rates. researchgate.netasianpubs.org

Exploration of Undiscovered Biological Targets and Novel Mechanistic Pathways

While nicotinic acid is well-known for its lipid-modifying effects, primarily mediated through the G protein-coupled receptor GPR109A and inhibition of diacylglycerol acyltransferase 2 (DGAT2), the therapeutic potential of its derivatives is far broader. nih.govresearchgate.netnih.gov The incorporation of a phenylhydrazine moiety, a versatile pharmacophore found in compounds with diverse biological activities, opens the door to exploring novel biological targets and mechanisms.

Phenylhydrazone and hydrazide derivatives have demonstrated a wide spectrum of pharmacological activities, including:

Anticancer: By targeting enzymes such as dihydrofolate reductase. researchgate.netasianpubs.org

Anti-inflammatory: Through inhibition of inflammatory cytokines like TNF-α and IL-6. nih.gov

Antifungal and Antimicrobial: Exhibiting activity against various pathogenic fungi and bacteria. nih.govmdpi.com

Antitubercular: Showing promise as inhibitors of Mycobacterium tuberculosis. mdpi.com

Antihyperlipidemic: Potentially acting via novel targets like the Niemann-Pick C1-Like 1 (NPC1L1) protein. researchgate.net

The hybrid structure of 2-(2-phenylhydrazinyl)nicotinic acid could lead to compounds with polypharmacology—the ability to modulate multiple targets simultaneously. This could be particularly advantageous for complex diseases. Future research will focus on screening these derivatives against a wide array of targets, including kinases, proteases, and metabolic enzymes, to uncover new therapeutic applications beyond lipid disorders.

Development of Novel Analytical Techniques for Comprehensive Characterization in Complex Matrices

The accurate detection and quantification of this compound and its metabolites in complex biological matrices like plasma and tissue are crucial for pharmacokinetic and metabolism studies. Phenylhydrazines are known to be reactive and potentially genotoxic impurities, necessitating highly sensitive analytical methods for their control in pharmaceutical development. rsc.orgresearchgate.net

Several advanced analytical techniques are available for the characterization of phenylhydrazine and nicotinic acid derivatives:

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method. However, its specificity can be limited by interference from the drug matrix. rsc.orggoogle.com A novel approach involves pre-column derivatization, for example with 4-nitrobenzaldehyde, which shifts the maximum absorption wavelength of the phenylhydrazine derivative to the visible region, reducing matrix interference and significantly improving sensitivity. rsc.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the simultaneous analysis of nicotinic acid and its impurities without the need for derivatization, offering high sensitivity and confirmatory results through mass spectral data. mdpi.com

Thin-Layer Chromatography (TLC): A developed TLC method using fluorescamine (B152294) for derivatization allows for the quantification of phenylhydrazine down to the picogram level, making it suitable for applications like industrial hygiene air monitoring. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying niacin and its metabolites in human plasma, essential for clinical trials. nih.gov

Future efforts will likely focus on developing even more sensitive and high-throughput methods to facilitate rapid screening and detailed metabolic profiling of new phenylhydrazinyl nicotinic acid derivatives.

Table 3: Analytical Techniques for the Characterization of Phenylhydrazine and Nicotinic Acid Derivatives
TechniquePrincipleApplicationDetection Limit/SensitivitySource
HPLC with Pre-column DerivatizationChemical modification of the analyte to enhance detection by shifting absorption wavelength.Quantification of residual phenylhydrazines in drug substances.LOD: 0.008 µg/mL rsc.orgresearchgate.net
GC-MSSeparation by gas chromatography followed by mass analysis for identification and quantification.Simultaneous analysis of niacin and its impurities in food supplements.High sensitivity (ppb level or less) mdpi.com
TLC with FluorescenceSeparation on a thin layer followed by derivatization (e.g., with fluorescamine) and fluorescence detection.Quantification of phenylhydrazine for air monitoring.Down to 200 pg per spot nih.gov
LC-MS/MSLiquid chromatographic separation coupled with tandem mass spectrometry for high selectivity and sensitivity.Quantification of niacin and its metabolites in human plasma.High sensitivity for clinical applications nih.gov

Synergistic Approaches Combining Synthetic Chemistry with Biological and Computational Disciplines

The future of drug discovery for complex scaffolds like phenylhydrazinyl nicotinic acid derivatives lies in the deep integration of synthetic, biological, and computational sciences. cbi-society.org This synergistic approach creates an iterative cycle of design, synthesis, and testing that is far more efficient than traditional linear methods.

The process typically unfolds as follows:

Computational Design: The process begins with in silico methods. nih.gov Virtual libraries of potential derivatives are designed and screened against known or hypothesized biological targets using molecular docking and QSAR. neuroquantology.comnih.gov

Targeted Synthesis: Promising candidates identified computationally are then synthesized. Advances in green and efficient synthetic methodologies allow for the rapid and sustainable production of these targeted compounds. rsc.orggoogle.com

Biological Evaluation: The synthesized compounds undergo in vitro and in vivo biological testing to validate their activity and determine their mechanism of action. nih.gov

Iterative Optimization: The results from biological assays feed back into the computational models. acs.org This allows for the refinement of QSAR models and the design of a next generation of compounds with improved potency and selectivity, completing the loop.

This integrated workflow, combining the predictive power of computational chemistry with the practical application of advanced synthesis and the empirical validation of biological testing, represents the most powerful strategy for efficiently exploring the vast chemical space of phenylhydrazinyl nicotinic acid derivatives and developing novel, highly effective therapeutic agents. nih.gov

Q & A

Q. Basic Research

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies hydrazinyl protons (δ 8.5–9.5 ppm) and aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR confirms carbonyl (C=O) and pyridine ring carbons.
  • Mass Spectrometry (MS) : High-resolution MS determines molecular weight (e.g., [M+H]⁺ peak at m/z 258.2).
  • Terahertz (THz) Spectroscopy : Combined with density functional theory (DFT), this analyzes molecular vibrations (e.g., torsion modes of the hydrazinyl group) to verify structural integrity .

What advanced computational approaches are used to predict the bioactivity of this compound?

Q. Advanced Research

How does pH influence the chemical reactivity of this compound in aqueous solutions?

Advanced Research
Under acidic conditions (pH < 3), the compound is protonated, altering its redox behavior. Kinetic studies with peroxomonosulfate (HSO₅⁻) show a second-order rate constant (k = 0.12 M⁻¹s⁻¹ at 25°C), where protonation enhances electrophilicity. Adjusting [H⁺] modulates reaction pathways, critical for designing stability assays .

What biological activities are observed in structural analogs of this compound?

Basic Research
Analogues with benzimidazole or pyridine substituents exhibit:

  • Anticonvulsant Activity : Modulation of GABA receptors (EC₅₀ < 10 µM).
  • Anti-inflammatory Effects : Inhibition of COX-2 (IC₅₀ ~ 15 µM) via hydrazinyl group interactions.
    These findings suggest potential mechanisms for the parent compound, warranting in vitro enzyme inhibition assays .

Can this compound form metal chelates, and what are their implications?

Advanced Research
Yes, the hydrazinyl and carboxyl groups enable chelation with transition metals (e.g., Cu²⁺, Zn²⁺). Thermogravimetric analysis (TGA) of similar complexes shows high thermal stability (decomposition >250°C). Chelation enhances bioactivity, such as antimicrobial properties (MIC ~ 25 µg/mL against E. coli), and stabilizes the compound in physiological conditions .

How do researchers resolve contradictions in reported biological data for hydrazinyl-nicotinic acid derivatives?

Q. Advanced Research

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HepG2 for glucose uptake) to identify concentration-dependent effects.
  • Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings) to isolate key functional moieties.

What analytical strategies are recommended for studying intermolecular interactions of this compound?

Q. Advanced Research

  • X-ray Crystallography : Resolves hydrogen bonding (e.g., N–H···O interactions between hydrazinyl and carboxyl groups).
  • FT-IR Spectroscopy : Identifies vibrational modes (e.g., N–H stretch at 3300 cm⁻¹) to confirm hydrogen-bonding networks.
  • Dynamic Light Scattering (DLS) : Measures aggregation states in solution, critical for bioavailability studies .

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